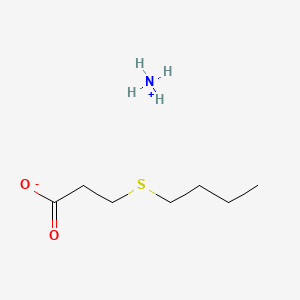![molecular formula C16H20N2 B12692817 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline CAS No. 93778-06-4](/img/structure/B12692817.png)
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is an organic compound with a complex structure that includes an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized via the reduction of a Schiff base formed from the reaction of 2-ethyl-6-methylaniline with 2-aminobenzaldehyde. The reduction can be carried out using sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved may include signal transduction pathways that regulate cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Similar structure but with a methoxy group.
2-Methoxy-5-[(phenylamino)methyl]phenol: Contains a phenol group instead of an aniline group.
Uniqueness
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and ethyl groups makes it a versatile intermediate for various synthetic applications .
Propiedades
Número CAS |
93778-06-4 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-3-13-9-12(8-11(2)16(13)18)10-14-6-4-5-7-15(14)17/h4-9H,3,10,17-18H2,1-2H3 |
Clave InChI |
QAFCDBUOXXLIEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)CC2=CC=CC=C2N)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



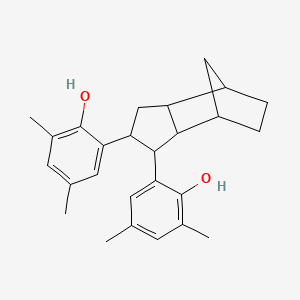
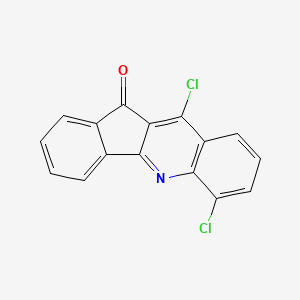
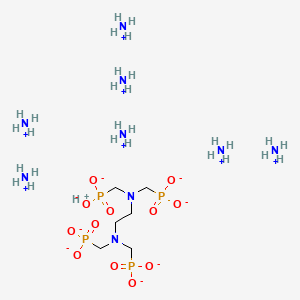
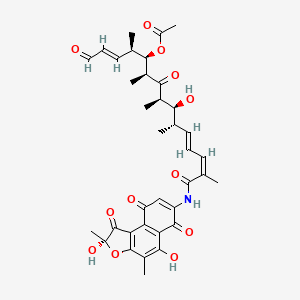

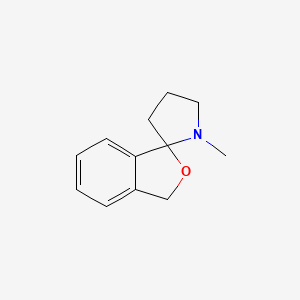
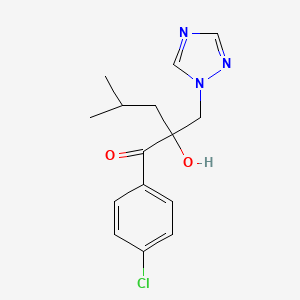
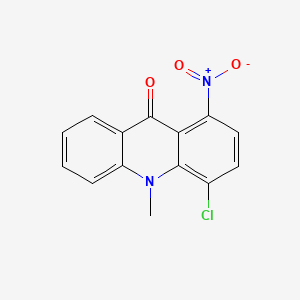

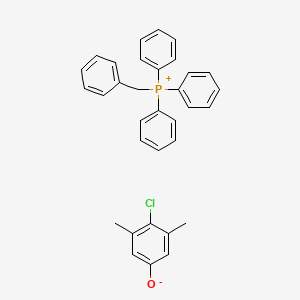
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)

